molecular formula C25H32N2O7S B13686376 N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide

N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide

Cat. No.: B13686376
M. Wt: 504.6 g/mol
InChI Key: MFBKJTJSJFJLDI-UHFFFAOYSA-N
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Description

N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide typically involves multi-step organic reactions. The process may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Biphenyl Derivative Synthesis: The biphenyl core can be synthesized via Suzuki coupling reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide likely involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Celecoxib: A sulfonamide-based drug used as an anti-inflammatory agent.

    Sulfamethoxazole: Another sulfonamide antibiotic.

Uniqueness

N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide stands out due to its complex structure, which may confer unique biological activities and chemical properties not found in simpler sulfonamides.

Properties

Molecular Formula

C25H32N2O7S

Molecular Weight

504.6 g/mol

IUPAC Name

N-(4,5-dimethyl-1,2-oxazol-3-yl)-2-[2-(ethoxymethyl)-4-(hydroxymethyl)phenyl]-N-(2-methoxyethoxymethyl)benzenesulfonamide

InChI

InChI=1S/C25H32N2O7S/c1-5-32-16-21-14-20(15-28)10-11-22(21)23-8-6-7-9-24(23)35(29,30)27(17-33-13-12-31-4)25-18(2)19(3)34-26-25/h6-11,14,28H,5,12-13,15-17H2,1-4H3

InChI Key

MFBKJTJSJFJLDI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)CO)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C

Origin of Product

United States

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